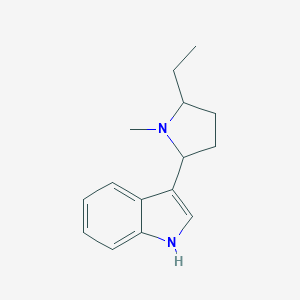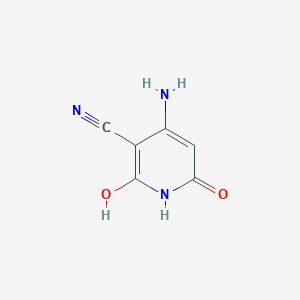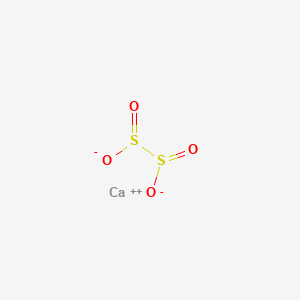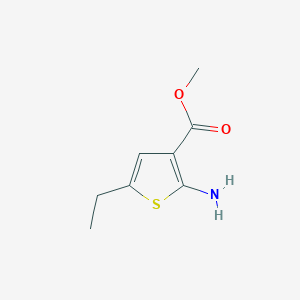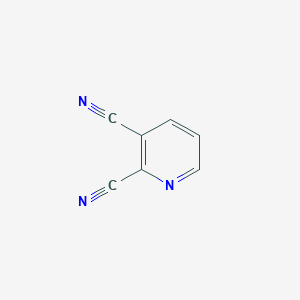
Pyridine-2,3-dicarbonitrile
Vue d'ensemble
Description
Pyridine-2,3-dicarbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of two nitrile groups attached to the second and third positions of the pyridine ring. This structure makes it a reactive species, capable of undergoing a range of chemical transformations, leading to the production of compounds with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyridine-2,3-dicarbonitrile derivatives can be achieved through multi-component reactions. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized using a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes, with piperidine as a catalyst . Another approach utilized Zn(II) or Cd(II) metal-organic frameworks as heterogeneous catalysts for the solvent-free synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles . Additionally, microwave-assisted synthesis has been optimized for the rapid generation of pyridine-3,5-dicarbonitrile libraries, highlighting the role of aerobic oxidation in the conversion of intermediates .
Molecular Structure Analysis
The molecular structure of pyridine-2,3-dicarbonitrile derivatives has been elucidated using various spectroscopic techniques. For example, the structure of novel 3-pyridinecarbonitriles with amino acid function was confirmed through spectral studies, and their fluorescence properties were evaluated . X-ray diffraction techniques have been employed to determine the crystal structure of complexes formed by the reaction of pyridine-2-carbonitrile with metal salts . Similarly, the structure of pyrido[1,2-a][1,3,5]triazine derivatives was investigated by X-ray structural analysis .
Chemical Reactions Analysis
Pyridine-2,3-dicarbonitrile derivatives participate in a variety of chemical reactions. They can undergo methanolysis in the coordination sphere of metal ions like copper(II), cobalt(II), and nickel(II), leading to the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . Hydrolysis reactions promoted by metal ions can convert pyridine-2-carbonitrile to pyridine-2-carboxylic acid . Aminomethylation reactions have also been reported, resulting in the formation of pyrido[1,2-a][1,3,5]triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-2,3-dicarbonitrile derivatives are influenced by their substituents and the conditions under which they are synthesized. For instance, the chromeno[2,3-b]pyridine-3-carbonitriles exhibit keto-enol equilibrium in DMSO solutions and show potential binding affinity to protein kinases in molecular docking studies . The corrosion inhibition efficiency of certain pyridine derivatives has been evaluated, demonstrating increased efficiency with higher concentrations . The optical properties of some pyridine derivatives have been investigated through UV-vis absorption and fluorescence spectroscopy, revealing the effects of substituents on their emission spectra .
Applications De Recherche Scientifique
Microwave Assisted Generation of Pyridine-3,5-Dicarbonitrile Libraries : A study by Guo et al. (2007) explored the mechanistic synthesis of pyridine-3,5-dicarbonitriles, leading to the development of optimized conditions for the preparation of compound libraries based on this core structure. The use of microwave-assisted synthesis significantly improved yield and is suitable for high-throughput synthesis of pyridine-3,5-dicarbonitrile libraries (Guo et al., 2007).
Corrosion Inhibition in Mild Steel : Ansari et al. (2015) investigated the corrosion inhibition effect of various pyridine derivatives on mild steel in hydrochloric acid. Their study revealed that these compounds are mixed-type inhibitors, mainly cathodic, and obey Langmuir's adsorption isotherm. The protective film formed by these derivatives on mild steel surfaces was examined, indicating their potential as corrosion inhibitors (Ansari et al., 2015).
Synthesis of Photovoltaic and Biologically Active Compounds : Research by Chmovzh and Rakitin (2022) on 3,4-diaminopyridine-2,5-dicarbonitrile highlighted its synthesis for use as a precursor in the development of photovoltaic materials and biologically active compounds. This synthesis involved a reaction with copper cyanide and provided insights into the structural composition of the synthesized compound (Chmovzh & Rakitin, 2022).
Nano-TiO2 Catalyzed Synthesis : Baghernejad (2014) demonstrated the synthesis of pyridine dicarbonitriles using nano-TiO2 as a catalyst in ethanol. This method offers an efficient approach for the preparation of these compounds under mild conditions (Baghernejad, 2014).
Antimicrobial Activity Against E. coli : A study by Koszelewski et al. (2021) examined the antimicrobial properties of pyridine derivatives, specifically their activity against different types of Gram-stained bacteria. This study provides insights into the potential use of these compounds as antimicrobial drugs (Koszelewski et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
pyridine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGOVUYCKZOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169060 | |
| Record name | 2,3-Dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,3-dicarbonitrile | |
CAS RN |
17132-78-4 | |
| Record name | 2,3-Dicyanopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



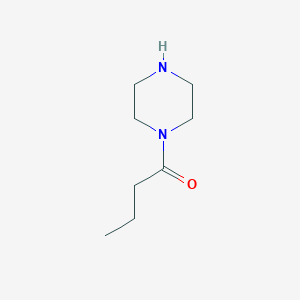
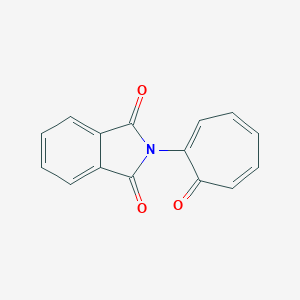

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)

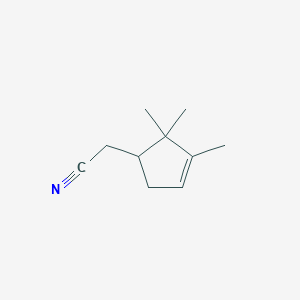
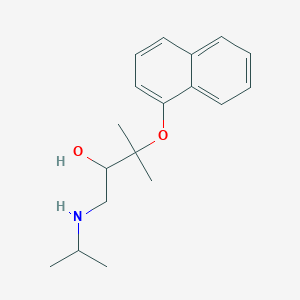
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)


